2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride
Description
2-(4-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a pyrazole-derived compound featuring a hydroxyl-ethylamine side chain and a 4-amino-3-methyl-substituted pyrazole core. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C6H12ClN3O |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-6(7)4-9(8-5)2-3-10;/h4,10H,2-3,7H2,1H3;1H |
InChI Key |
RXVXSHDASJPNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pyrazole-based hydrochlorides, differing primarily in substituents and side chains. Key analogs include:
a) 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine Hydrochloride (C₆H₁₁BrClN₃)
- Substituents : Bromine at pyrazole 4-position; methylamine side chain.
- Key Differences: The bromine atom introduces steric bulk and electron-withdrawing effects, contrasting with the amino group in the target compound. This substitution reduces nucleophilicity at the pyrazole ring and may alter binding affinity in biological systems .
b) 2-{[(1-Benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol Hydrochloride (C₁₃H₁₈ClN₃O)
- Substituents: Benzyl group at pyrazole 1-position; ethanolamine side chain.
c) 1-[2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl]methanamine Hydrochloride (C₉H₁₀BrClN₄)
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Notable Substituents | Hydrophilicity/Lipophilicity Balance |
|---|---|---|---|---|
| Target Compound | C₆H₁₂ClN₃O | 193.64 g/mol | 4-amino, 3-methyl, -OH | Moderate hydrophilicity |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine HCl | C₆H₁₁BrClN₃ | 249.53 g/mol | 4-bromo, -CH₂NHCH₃ | Lipophilic (Br) |
| 2-{[(1-Benzyl-1H-pyrazol-4-yl)methyl]amino}ethanol HCl | C₁₃H₁₈ClN₃O | 267.75 g/mol | 1-benzyl, -CH₂NHCH₂CH₂OH | Highly lipophilic (benzyl) |
Key Observations :
- The target compound’s 4-amino group enhances hydrogen-bonding capacity, favoring interactions with polar biological targets.
Biological Activity
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Molecular Formula: C6H11N3O·HCl
Molecular Weight: 179.63 g/mol
CAS Number: 1171468-67-9
The biological activity of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antiviral Activity
Studies have demonstrated that derivatives of pyrazole compounds, including 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride, possess antiviral properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit viral replication, showing promising results against various viral strains .
Antitumor Activity
Research has indicated that compounds with similar structures to 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can exhibit antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism has been explored in several studies where structural modifications led to enhanced antitumor efficacy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been investigated through its ability to inhibit prostaglandin synthesis. In silico docking studies suggest that it may bind effectively to the active sites of enzymes involved in the inflammatory pathway, thus reducing inflammation .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Antiviral Evaluation : In one study, a series of pyrazole analogs were synthesized and tested for their antiviral activity against influenza virus. The results showed that specific modifications increased potency and selectivity against the virus .
- Antitumor Mechanism : A study explored the structure–activity relationship (SAR) of pyrazole derivatives and their effect on cancer cell lines. It was found that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells .
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride and related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling pyrazole derivatives with ethanolamine under acidic conditions. For example, analogous compounds like [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride are synthesized via nucleophilic substitution or reductive amination, with optimization of temperature (e.g., reflux in ethanol at 80°C) and stoichiometric ratios of reactants .
- Optimization Tips :
- Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 12–24 hours).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the ethanol moiety (δ ~3.5–4.0 ppm for CH₂OH) and pyrazole ring protons (δ ~6.0–7.5 ppm) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Stability Data :
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- pH Sensitivity : Avoid prolonged exposure to alkaline conditions (pH >8) to prevent hydrolysis of the ethanolamine group .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in biological systems?
- Methodology :
- Derivatization : Modify the pyrazole ring (e.g., substituents at the 3-methyl or 4-amino positions) and assess changes in activity using in vitro assays (e.g., enzyme inhibition) .
- Example : Analogous compounds like methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate were tested for antimalarial activity by varying substituents and measuring IC₅₀ values .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s mechanism of action?
- Orthogonal Validation :
- Molecular Docking : Compare predicted binding affinities (e.g., AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) data .
- Mutagenesis Studies : Validate target interactions by introducing point mutations in the binding site and measuring activity shifts .
- Case Study : For pyrazole derivatives, discrepancies between docking and IC₅₀ values were resolved by incorporating solvation effects in simulations .
Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Method Development :
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (Solid-Phase Extraction) for matrix cleanup .
- LC-MS/MS Parameters :
| Column | Mobile Phase | Ionization Mode | LOQ |
|---|---|---|---|
| HILIC | 10 mM NH₄Ac in ACN/H₂O | Positive | 1 ng/mL |
- Validation : Assess recovery (>85%), precision (RSD <15%), and matrix effects .
Critical Research Gaps
- The mechanism of action for this compound remains unelucidated. Prioritize kinetic binding assays (e.g., SPR) and metabolomic profiling to identify molecular targets .
- Limited data on in vivo pharmacokinetics . Conduct ADME studies in rodent models with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
